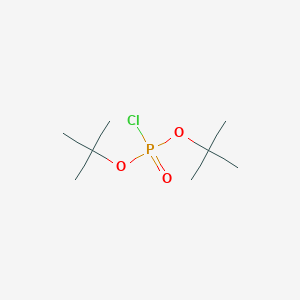

Di-tert-butylchlorophosphate

概要

説明

Di-tert-butylchlorophosphate is a chemical compound belonging to the class of phosphine ligands. It is known for its flexibility in electronic and steric properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butylchlorophosphate can be synthesized by reacting di-tert-butyl phosphine with octyl trichloroacetate. The reaction is carried out in a three-necked round-bottomed flask equipped with a thermometer, addition funnel, and condenser under a nitrogen blanket. The mixture is heated to 83-84°C, and octyl trichloroacetate is added dropwise over 20 minutes .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

化学反応の分析

Types of Reactions

Di-tert-butylchlorophosphate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphines .

科学的研究の応用

Di-tert-butylchlorophosphate has a wide range of applications in scientific research:

Biology: It is used in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of polymers and other industrial chemicals.

作用機序

Di-tert-butylchlorophosphate exerts its effects by stabilizing and activating the central metal atom in catalytic reactions. It plays a key role in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of stable metal-ligand complexes .

類似化合物との比較

Similar Compounds

- Chlorodicyclohexylphosphine

- Chlorodiphenylphosphine

- Tri-tert-butylphosphine

- Chloro(tert-butyl)phenylphosphine

- Di(1-adamantyl)chlorophosphine

- Dicyclohexylphosphine

Uniqueness

Di-tert-butylchlorophosphate is unique due to its high flexibility in electronic and steric properties, making it an excellent ligand for various catalytic reactions. Its ability to stabilize and activate central metal atoms sets it apart from other similar compounds .

生物活性

Di-tert-butylchlorophosphate (DTBCP) is a chemical compound notable for its applications in both synthetic organic chemistry and potential biological activities. This article explores the biological activity of DTBCP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a chlorinated phosphate ester with the molecular formula . Its structure includes two tert-butyl groups attached to a phosphate moiety, which contributes to its stability and reactivity. The presence of the chlorine atom enhances its electrophilic properties, making it a useful intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of DTBCP can be attributed to several mechanisms:

- Enzyme Inhibition : DTBCP has been shown to inhibit certain phospholipases, which are enzymes that hydrolyze phospholipids. This inhibition can lead to anti-inflammatory effects by reducing the production of inflammatory mediators.

- Cellular Effects : Studies indicate that DTBCP can affect cell signaling pathways, potentially influencing cell proliferation and apoptosis.

In Vitro Studies

- Phospholipase Inhibition : Research demonstrated that DTBCP inhibits secretory phospholipase A2 (sPLA2), leading to reduced inflammatory responses in vitro. This was evidenced by decreased levels of pro-inflammatory cytokines in treated cell lines.

- Cytotoxicity : In various cancer cell lines, DTBCP exhibited cytotoxic effects with IC50 values ranging from 10 to 50 µg/mL, indicating its potential as an anticancer agent.

- Antioxidant Activity : DTBCP showed promising antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.

In Vivo Studies

- Animal Models : In vivo studies using rat models indicated that administration of DTBCP at doses of 5 and 20 mg/kg resulted in significant reductions in paw edema in carrageenan-induced inflammation models, suggesting anti-inflammatory efficacy.

Case Studies

- Inflammation Models : A study published in Toxins highlighted the anti-inflammatory effects of DTBCP in mouse macrophage cell lines (RAW264.7), where treatment led to a significant decrease in TNF-α and IL-6 gene expression at concentrations of 50 and 100 µg/mL .

- Cancer Research : Another investigation focused on the cytotoxicity of DTBCP against HeLa cells, revealing an IC50 value of approximately 10 µg/mL. This suggests potential applications in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Model/Type | Concentration/Dose | Observed Effect |

|---|---|---|---|

| Phospholipase Inhibition | Cell Line (RAW264.7) | 50-100 µg/mL | Decreased TNF-α and IL-6 expression |

| Cytotoxicity | HeLa Cells | IC50 ~ 10 µg/mL | Induced apoptosis |

| Anti-inflammatory | Rat Model | 5-20 mg/kg | Reduced paw edema volume |

| Antioxidant Activity | Various Cell Lines | Variable | Protection against oxidative stress |

特性

IUPAC Name |

2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJRBHLTRSSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971492 | |

| Record name | Di-tert-butyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56119-60-9 | |

| Record name | Di-tert-butyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。